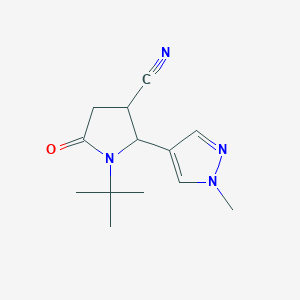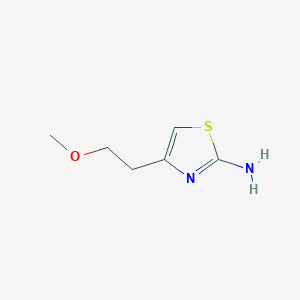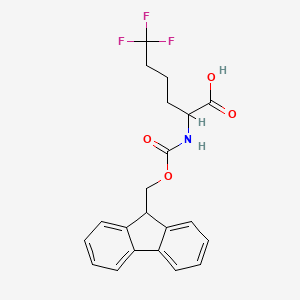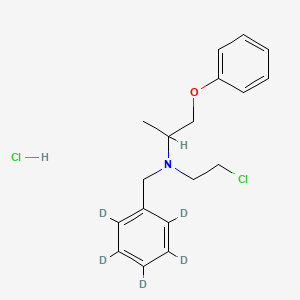![molecular formula C18H20O B12310972 (1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)
(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol is an organic compound characterized by a biphenyl group attached to a cyclopropyl ring, which is further substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an ether solvent to stabilize the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other coupling reactions, such as the Suzuki coupling reaction. The Suzuki coupling involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base . This method is advantageous due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces hydrocarbons.
Substitution: Produces substituted biphenyl derivatives.
Scientific Research Applications
(1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the methanol group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-methanol: Similar structure but lacks the cyclopropyl group.
4-Phenylbenzyl alcohol: Another biphenyl derivative with a different substitution pattern.
Uniqueness
(1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol is unique due to the presence of the cyclopropyl ring, which imparts rigidity and influences the compound’s reactivity and interactions with other molecules. This structural feature distinguishes it from other biphenyl derivatives and contributes to its specific properties and applications .
Properties
Molecular Formula |
C18H20O |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
[2,2-dimethyl-1-(4-phenylphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C18H20O/c1-17(2)12-18(17,13-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 |
InChI Key |
DCSABFVLOHQBJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(CO)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)
![Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12310908.png)
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)




![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)



